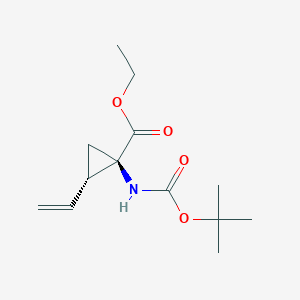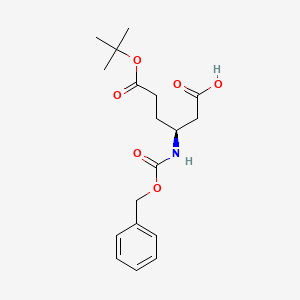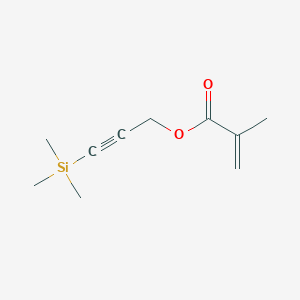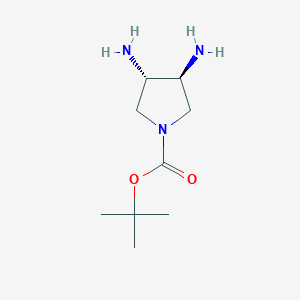![molecular formula C13H11ClFNO3S2 B6592572 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride CAS No. 2143892-50-4](/img/structure/B6592572.png)
4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H11ClFNO3S2. This indicates that the molecule is composed of 13 carbon atoms, 11 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, three oxygen atoms, and two sulfur atoms.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 488.8±55.0 °C and a predicted density of 1.42±0.1 g/cm3 . It is a white solid .Applications De Recherche Scientifique
Interactions and Structural Analysis
A study on heteroaryl sulfonyl(VI) fluorides highlighted the unique noncovalent interactions of these compounds, including 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, derived from their chloride counterparts. X-ray structure analysis and Hirshfeld surface analysis were employed to investigate the interactions in the solid state, revealing that the fluorine atoms form close interactions with several π bonds, whereas sulfonyl oxygens show comparable interactions in both fluoride and chloride moieties. This research provides insights into the structural and interactional properties of sulfonyl fluorides, contributing to the understanding of their potential applications in scientific research (Bellia et al., 2022).
Radiopharmaceutical Development
Sulfonyl fluorides have been explored for their potential in radiopharmaceutical development, particularly as (18)F-labelling agents for positron emission tomography (PET) chemistry. Research demonstrates a general route to prepare bifunctional arylsulfonyl [(18)F]fluorides from their sulfonyl chloride analogues, showcasing the feasibility of using sulfonyl fluorides in aqueous, room-temperature conditions. This development opens up new possibilities for the synthesis of (18)F-labelled biomarkers, crucial for diagnostic imaging and medical research (Inkster et al., 2012).
Polymorphism in Aromatic Sulfonamides
The effect of fluorine substitution on the polymorphism of aromatic sulfonamides has been investigated, revealing that fluorine-substituted compounds exhibit polymorphs or pseudopolymorphs, unlike their non-fluorinated counterparts. This research sheds light on the role of fluorine in influencing the solid-state properties of sulfonamides, which has implications for the design and development of new materials with tailored properties (Terada et al., 2012).
Synthetic Applications
The synthesis of N-Tosyl- and N-methyl-substituted sulfonimidoyl fluorides from corresponding chlorides has been demonstrated, with applications in the synthesis of new classes of derivatives, such as (S-phenyl-N-tosylsulfonimidoyl)methyl isocyanides. These compounds represent a new class of derivatives for methyl isocyanides, highlighting the versatility of sulfonyl fluorides in synthetic chemistry (Leusen & Leusen, 2010).
Mécanisme D'action
SulfoxFluor, also known as 4-chloro-N-tosylbenzene-1-sulfonimidoyl fluoride or 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride, is a novel deoxyfluorination reagent . It has been used in various chemical reactions due to its high reactivity and stability .
Target of Action
The primary targets of SulfoxFluor are alcohols, phenols, aldehydes, and ketones . These compounds are targeted due to their reactive hydroxyl groups, which interact with SulfoxFluor in deoxyfluorination reactions .
Mode of Action
SulfoxFluor interacts with its targets by replacing the hydroxyl group (OH) of alcohols, phenols, aldehydes, and ketones with a fluorine atom . This process is known as deoxyfluorination . The high reactivity of SulfoxFluor allows for the rapid conversion of these compounds into their corresponding alkyl fluorides .
Biochemical Pathways
The deoxyfluorination reaction facilitated by SulfoxFluor is a key step in the synthesis of aliphatic or aromatic C-F bonds . This process is part of a broader biochemical pathway involved in the synthesis of organofluorine compounds .
Pharmacokinetics
It’s known that sulfoxfluor is a thermally stable crystalline compound that can be easily handled under an air atmosphere . This suggests that it may have good stability and bioavailability in various environments.
Result of Action
The result of SulfoxFluor’s action is the formation of alkyl fluorides from alcohols, phenols, aldehydes, and ketones . These alkyl fluorides are important in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
SulfoxFluor is a thermally stable compound that can be operated easily under an air atmosphere . This suggests that it can function effectively in a variety of environmental conditions.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-fluoro-oxo-λ6-sulfanylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c1-10-2-6-13(7-3-10)21(18,19)16-20(15,17)12-8-4-11(14)5-9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSTYVIGFNZFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is SulfoxFluor and what is its primary application in organic synthesis?
A1: SulfoxFluor, also known as 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride, is a crystalline compound primarily used as a deoxyfluorination reagent. This means it is designed to replace hydroxyl groups (-OH) in alcohols with fluorine atoms (-F), leading to the formation of alkyl fluorides [, ].
Q2: What are the advantages of SulfoxFluor compared to other deoxyfluorination reagents like PyFluor (2-pyridinesulfonyl fluoride) and PBSF (perfluorobutanesulfonyl fluoride)?
A2: SulfoxFluor presents several advantages:
- Superior Fluorination Rate: It exhibits a faster fluorination rate compared to PyFluor [].
- Enhanced Fluorine-Economy: SulfoxFluor demonstrates better fluorine-economy than PBSF, meaning less fluorine is wasted during the reaction [].
- Broad Functional Group Tolerance: It can be used with alcohols containing a wide range of functional groups, including sterically hindered alcohols [].
- High Selectivity: SulfoxFluor exhibits high selectivity for fluorination over elimination reactions, leading to higher yields of the desired alkyl fluoride product [].
- Ease of Handling: SulfoxFluor is a crystalline solid, making it easier and safer to handle than some liquid alternatives [].
Q3: How does the structure of SulfoxFluor contribute to its reactivity and selectivity in deoxyfluorination reactions?
A3: The sulfonimidoyl group within SulfoxFluor's structure plays a crucial role in its reactivity and selectivity. The presence of both sulfur and nitrogen atoms allows for fine-tuning of the reagent's properties through modifications of the substituents on these atoms. This "multi-dimensional modulating ability" [] makes SulfoxFluor a highly versatile deoxyfluorination reagent.
Q4: Are there any modifications possible to the structure of SulfoxFluor and what effects do these have?
A4: Yes, researchers have explored the possibility of modifying SulfoxFluor to expand its applications. For example, a derivative called "Sulfox-CF2SO2Ph" has been synthesized by reacting SulfoxFluor with PhSO2CF2H []. This new reagent can act as both a source of (phenylsulfonyl)difluoromethyl radicals under photoredox catalysis and a precursor for difluorocarbene, enabling diverse difluoroalkylation and difluoromethylation reactions [].
Q5: Has the synthesis of SulfoxFluor been optimized for large-scale applications?
A5: Yes, the original synthesis of SulfoxFluor has been modified to improve its scalability. Researchers have developed a method for direct imidation of sulfinyl chlorides using Chloramine-T Trihydrate, offering a more efficient and practical route for large-scale production [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

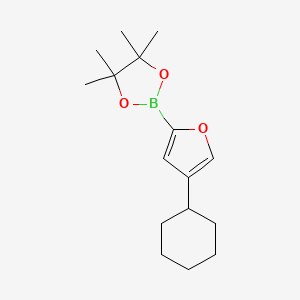
![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B6592493.png)
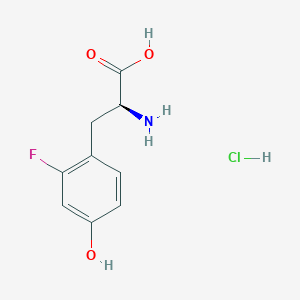

![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592512.png)

![Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)]](/img/structure/B6592522.png)
